molecular formula C10H8FNO5 B13689419 Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Cat. No.: B13689419
M. Wt: 241.17 g/mol
InChI Key: ZRDRIXQQEHQFMV-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of propanoate, featuring a fluoro and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-(4-amino-2-nitrophenyl)-2-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid.

Scientific Research Applications

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate: Similar structure but with an amino group instead of an oxo group.

    Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Similar ester functionality but with a pyridine ring instead of a phenyl ring.

Uniqueness

Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8FNO5/c1-17-10(14)9(13)4-6-2-3-7(11)5-8(6)12(15)16/h2-3,5H,4H2,1H3

InChI Key

ZRDRIXQQEHQFMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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